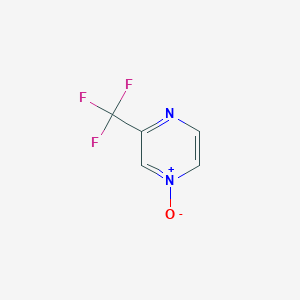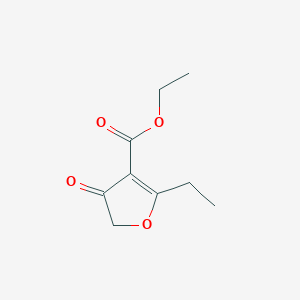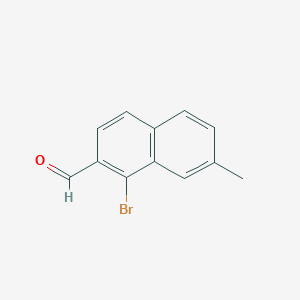
2-(1H-Imidazol-1-yl)ethanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)ethanesulfonylchloride is a chemical compound that features an imidazole ring attached to an ethanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride typically involves the reaction of imidazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Solvent selection and purification steps are optimized to ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-yl)ethanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Triethylamine, pyridine
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)ethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, facilitating the formation of sulfonamides and other derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethanesulfonylchloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound features an imidazole ring attached to an ethanol group and is used in similar applications, particularly in organic synthesis and coordination chemistry.
2-(1H-Imidazol-1-yl)ethanamine: This compound has an imidazole ring attached to an ethanamine group and is used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
2-(1H-Imidazol-1-yl)ethanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other imidazole derivatives. This reactivity makes it a valuable reagent in organic synthesis, enabling the formation of a wide range of sulfonyl-containing compounds.
Propriétés
Formule moléculaire |
C5H7ClN2O2S |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
2-imidazol-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2 |
Clé InChI |
BSEZCJRXTZNQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


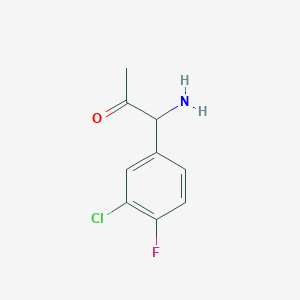
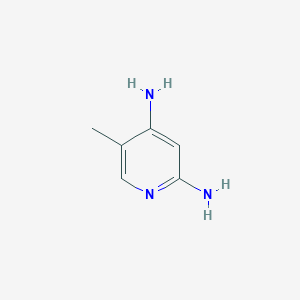
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)

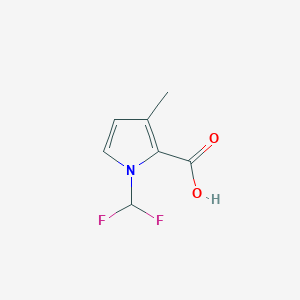
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)

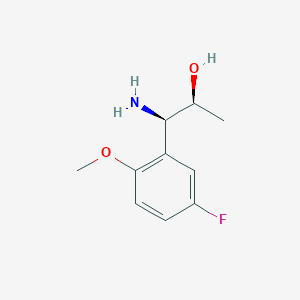
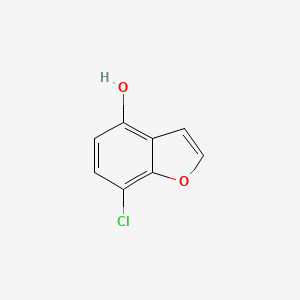
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)

